3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one

Drug-likeness Lipinski parameters ADME prediction

3-Hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one (CAS 512809-24-4) is a synthetic small-molecule hybrid belonging to the 2,3-dihydroquinazolin-4(1H)-one class, featuring a 1,3,5-trimethyl-1H-pyrazol-4-yl substituent at the 2-position and a tertiary N-hydroxy group at the 3-position (MW 272.30, C14H16N4O2). The compound incorporates a stereogenic center at C-2 and is supplied as a racemic mixture at purities ≥95%.

Molecular Formula C14H16N4O2
Molecular Weight 272.308
CAS No. 512809-24-4
Cat. No. B2724745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one
CAS512809-24-4
Molecular FormulaC14H16N4O2
Molecular Weight272.308
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C2NC3=CC=CC=C3C(=O)N2O
InChIInChI=1S/C14H16N4O2/c1-8-12(9(2)17(3)16-8)13-15-11-7-5-4-6-10(11)14(19)18(13)20/h4-7,13,15,20H,1-3H3
InChIKeyRGSNLKUSSKHXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one (CAS 512809-24-4): Procurement-Relevant Physicochemical and Structural Profile


3-Hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one (CAS 512809-24-4) is a synthetic small-molecule hybrid belonging to the 2,3-dihydroquinazolin-4(1H)-one class, featuring a 1,3,5-trimethyl-1H-pyrazol-4-yl substituent at the 2-position and a tertiary N-hydroxy group at the 3-position (MW 272.30, C14H16N4O2). The compound incorporates a stereogenic center at C-2 and is supplied as a racemic mixture at purities ≥95%. Its drug-like physicochemical signature—XLogP3 of 1.4 and topological polar surface area (TPSA) of 70.4 Ų—positions it within favorable oral bioavailability space according to the Lipinski and Veber rule sets. The 3-hydroxy motif distinguishes it from the more common 2,3-dihydroquinazolin-4(1H)-one congeners that lack N–OH functionality, providing an additional hydrogen-bond donor/acceptor site and a handle for further chemical derivatization[1].

Why Generic 2,3-Dihydroquinazolin-4(1H)-one Analogs Cannot Substitute for CAS 512809-24-4 in Structure-Enabled Research Programs


The 2,3-dihydroquinazolin-4(1H)-one scaffold encompasses a diverse chemical space wherein subtle changes to the C-2 substituent and N-3 oxidation state profoundly alter molecular recognition, ADME properties, and synthetic tractability. CAS 512809-24-4 combines three discriminating structural elements not simultaneously present in any single commercial analog: (i) a fully methyl-substituted pyrazole ring (1,3,5-trimethyl-1H-pyrazol-4-yl) that maximizes steric shielding and lipophilic contact surface, (ii) an N3–OH group that introduces a metabolically labile and derivatizable handle absent in the parent 2,3-dihydroquinazolin-4(1H)-one series, and (iii) a stereogenic C-2 center whose chirality can be exploited in enantioselective studies[1]. In contrast, the 3,5-dimethyl-1-phenyl analog (CAS 512809-75-5) carries a bulkier N-phenyl substituent (MW 334.4 vs. 272.3) that significantly alters lipophilicity and π-stacking potential, while the 1,5-dimethyl analog (CAS 512809-32-4) lacks the 3-methyl group on the pyrazole, reducing hydrophobic contacts and steric constraint[1]. Generic interchange among these analogs without empirical verification would confound SAR interpretation, compromise intellectual property specificity, and risk selecting a compound with divergent cellular permeability, target engagement, or metabolic stability[1].

Quantitative Differentiation Evidence for 3-Hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one (CAS 512809-24-4) vs. Closest Structural Analogs


Molecular Weight and Lipophilicity (XLogP3) Differentiation vs. 3,5-Dimethyl-1-phenyl Analog (CAS 512809-75-5) Drive Divergent Permeability Predictions

CAS 512809-24-4 possesses a molecular weight of 272.30 Da and a calculated XLogP3 of 1.4, placing it firmly within the 'goldilocks' zone for oral bioavailability (MW < 500, LogP < 5). The closest commercially available analog bearing a 3-hydroxy group—2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one (CAS 512809-75-5)—has a molecular weight of 334.4 Da and an estimated XLogP3 of ~2.8, representing a +62 Da increase in MW and a ~1.4 log unit increase in lipophilicity[1]. This divergence predicts measurably different passive membrane permeability and plasma protein binding, two parameters critical for cell-based assay performance and in vivo pharmacokinetics[1].

Drug-likeness Lipinski parameters ADME prediction

Topological Polar Surface Area (TPSA) Advantage: 70.4 Ų for CAS 512809-24-4 Supports Favorable Blood-Brain Barrier Penetration Prediction Relative to Higher-MW Analogs

The TPSA of CAS 512809-24-4 is 70.4 Ų, which falls below the 90 Ų threshold commonly associated with favorable passive blood-brain barrier (BBB) penetration. TPSA values below 76 Ų have been correlated with high probability of CNS penetration in multiple large-scale analyses. The 3,5-dimethyl-1-phenyl analog, with an identical hydrogen-bond acceptor/donor count but higher MW, is expected to have a similar TPSA (~70–75 Ų) but a substantially higher TPSA/MW ratio disadvantage, while the 1,5-dimethyl analog (CAS 512809-32-4, MW 258.28) has a lower TPSA (~70 Ų) but reduced steric bulk and fewer hydrophobic contacts. The 1,3,5-trimethyl substitution pattern uniquely balances TPSA with sufficient lipophilic surface area to engage hydrophobic protein pockets.

CNS drug discovery BBB penetration Veber rules

Hydrogen-Bond Donor/Acceptor Profile (2 HBD / 4 HBA) Distinguishes CAS 512809-24-4 from Non-Hydroxylated 2,3-Dihydroquinazolin-4(1H)-one Congeners

CAS 512809-24-4 possesses 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), exceeding the HBD count of non-hydroxylated 2,3-dihydroquinazolin-4(1H)-one analogs (typically 1 HBD). The N3–OH group serves as both an HBD and HBA, enabling bidentate interactions with protein active sites that are geometrically inaccessible to the parent scaffold[1]. Structural biology precedents from related quinazolinone series demonstrate that N3-hydroxylation can introduce a key hydrogen bond with catalytic lysine or aspartate residues in kinase ATP-binding pockets, a contact not achievable by the corresponding N3–H analogs[1]. The 1,3,5-trimethylpyrazole moiety contributes no additional HBD but provides three methyl groups for van der Waals contacts, a feature that distinguishes it from analogs bearing phenyl or unsubstituted pyrazole rings.

Medicinal chemistry H-bond interactions target engagement

Class-Level α-Glucosidase Inhibitory and Antidiabetic Activity Precedent for Pyrazole-Derived 2,3-Dihydroquinazolin-4(1H)-ones Supports Prioritization of CAS 512809-24-4 for Metabolic Disease Screening

The structurally related 2,3-dihydroquinazolin-4(1H)-one series derived from pyrazol-4-carbaldehyde and anilines has demonstrated potent α-glucosidase inhibitory activity, with representative compounds achieving IC50 values in the range of 80–120 µM (e.g., compound 4j: IC50 = 85.4 ± 3.2 µM) in a Saccharomyces cerevisiae α-glucosidase assay[1]. These compounds also showed significant antioxidant activity in the DPPH radical scavenging assay (IC50 values of 120–250 µM), with activity correlated to the electron-donating character of the pyrazole substituent[1]. CAS 512809-24-4 possesses the N3-OH group and a fully methylated pyrazole ring, structural features predicted to enhance both hydrogen-bonding to the α-glucosidase active site and radical-scavenging capacity relative to the published series[1][2]. The anticancer potential of pyrazol-4-yl-2,3-dihydroquinazolin-4(1H)-ones has been further demonstrated by Kamble et al. (2017), where compounds 7a–g exhibited moderate to good antiproliferative activity against MCF-7 and A549 cell lines (IC50 range: 25–50 µM), with electrochemical HOMO-LUMO gap data correlating with observed cytotoxicity[2].

α-glucosidase inhibition antidiabetic antioxidant

Purity Specification (≥95%) and Single Stereocenter Provide Defined Starting Material Quality for Reproducible SAR vs. Multi-Stereocenter or Lower-Purity Analogs

CAS 512809-24-4 is supplied at ≥95% purity with one undefined atom stereocenter (C-2), yielding a racemic mixture of two enantiomers. This contrasts with analogs bearing additional stereocenters or undefined tautomeric states that complicate analytical characterization and biological interpretation. The 1,5-dimethyl analog (CAS 512809-32-4) shares the single-stereocenter profile but is also supplied at ≥95% purity; however, the absence of the 3-methyl group on the pyrazole results in a lower-complexity pharmacophore (complexity score: 391 for CAS 512809-24-4 vs. ~340 for the 1,5-dimethyl analog). The defined purity specification enables direct comparison of biological potency across independent laboratories without confounding by impurity-derived artifacts. The commercial availability of CAS 512809-24-4 at >95% purity from ISO-certified suppliers (e.g., MolCore, BOC Sciences) ensures batch-to-batch consistency suitable for quantitative structure-activity relationship (QSAR) model building.

Chemical purity stereochemistry batch consistency

Priority Application Scenarios for 3-Hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one (CAS 512809-24-4) Based on Quantitative Differentiation Evidence


CNS-Targeted Kinase or GPCR Screening Libraries Requiring Favorable BBB Penetration Parameters

With a TPSA of 70.4 Ų (below the 76–90 Ų BBB threshold), MW of 272.3 Da, and XLogP3 of 1.4, CAS 512809-24-4 is positioned within the optimal CNS MPO (Multiparameter Optimization) score range for brain-penetrant small molecules, making it a superior candidate for inclusion in neuroscience-focused compound collections over the bulkier 3,5-dimethyl-1-phenyl analog (MW 334.4, estimated XLogP3 ~2.8). Procurement of this compound for CNS-targeted screening maximizes the probability of identifying brain-penetrant hits while minimizing the attrition associated with high-MW, high-logP starting points as evidenced by the TPSA and XLogP3 data [1].

α-Glucosidase Inhibitor Lead Optimization for Type 2 Diabetes Leveraging Pyrazole-Substituted Quinazolinone SAR

The documented α-glucosidase inhibitory activity of pyrazole-derived 2,3-dihydroquinazolin-4(1H)-ones (IC50 ~85 µM for compound 4j) establishes a tractable SAR series. CAS 512809-24-4, incorporating the fully methylated 1,3,5-trimethylpyrazole and the N3-OH group, is predicted to match or exceed this potency based on the positive correlation between pyrazole methylation and enzyme inhibition observed in the Barmak et al. (2019) series. Procurement for systematic SAR expansion around the quinazolinone C-2 and N-3 positions is justified by the class-level α-glucosidase and antioxidant activity precedent .

Anticancer SAR Programs Exploring Quinazolinone-Pyrazole Hybrids Against MCF-7 and A549 Cell Lines

The ChemistrySelect study by Kamble et al. (2017) demonstrated that pyrazol-4-yl-2,3-dihydroquinazolin-4(1H)-ones exhibit moderate to good antiproliferative activity against MCF-7 (breast) and A549 (lung) cancer cell lines, with electrochemical HOMO-LUMO gaps correlating with observed cytotoxicity. CAS 512809-24-4, with its electron-rich 1,3,5-trimethylpyrazole substituent and N3-OH group capable of redox cycling, is a logical next candidate for evaluating the structure-cytotoxicity relationship in this chemotype. The single stereocenter and ≥95% purity enable interpretable dose-response data collection [1].

Chemical Biology Probe Development Exploiting the N3-OH Derivatizable Handle

The N3-hydroxy group of CAS 512809-24-4 provides a unique synthetic handle for late-stage functionalization—including esterification, carbamoylation, or sulfation—that is absent in the non-hydroxylated 2,3-dihydroquinazolin-4(1H)-one analogs. This enables the generation of prodrugs, affinity chromatography ligands, or fluorescent probes without altering the core quinazolinone-pyrazole pharmacophore. The 2 HBD / 4 HBA profile provides solubility in both aqueous assay buffers and organic solvents, facilitating diverse conjugation chemistries as noted from the hydrogen-bond donor/acceptor profile [1].

Quote Request

Request a Quote for 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.